2-(3-Fluorophenyl)isonicotinonitrile is an organic compound characterized by its unique molecular structure, which includes a fluorophenyl group and an isonicotinonitrile moiety. This compound has gained interest in various fields of scientific research due to its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate or active ingredient.
The compound's information can be sourced from various chemical databases and research articles that detail its synthesis, properties, and applications. Notable sources include PubChem and the Royal Society of Chemistry.
2-(3-Fluorophenyl)isonicotinonitrile falls under the category of nitriles and is classified as a derivative of isonicotinonitrile. It is also recognized for its aromatic properties due to the presence of the fluorophenyl group.
The synthesis of 2-(3-Fluorophenyl)isonicotinonitrile typically involves several synthetic routes, with nucleophilic aromatic substitution being one of the most common methods. The process generally includes the reaction of isonicotinonitrile with 3-fluoroaniline or 3-fluorophenol under specific conditions.
The molecular formula for 2-(3-Fluorophenyl)isonicotinonitrile is . The structure features:
InChI=1S/C12H8FN3/c13-10-2-1-3-11(7-10)16-12-6-9(8-14)4-5-15-12/h1-7H,(H,15,16)
XDUVGEVCPOBLSD-UHFFFAOYSA-N
2-(3-Fluorophenyl)isonicotinonitrile can undergo various chemical reactions:
The specific conditions for these reactions vary based on the reagents used:
The mechanism of action for 2-(3-Fluorophenyl)isonicotinonitrile largely depends on its application in biochemical contexts. It may interact with various enzymes or receptors, potentially altering their activity through competitive inhibition or allosteric modulation. The specific pathways involved are subject to ongoing research.
2-(3-Fluorophenyl)isonicotinonitrile has several scientific uses:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: